molecular formula C12H21NO5 B3249097 Methyl 1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentanecarboxylate CAS No. 191110-70-0

Methyl 1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentanecarboxylate

Cat. No.: B3249097
CAS No.: 191110-70-0
M. Wt: 259.3 g/mol
InChI Key: DGGYHHOCKGUOEI-UHFFFAOYSA-N
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Description

Methyl 1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentanecarboxylate is a cyclopentane-based compound featuring a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxyl group at the 3-position, and a methyl ester moiety. This structure is critical in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly protease inhibitors or kinase-targeted therapeutics.

Synthesis of this compound typically involves multi-step protocols. For instance, Reference Example 113 (EP 4,374,877 A2) describes the preparation of methyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate via Boc-protection of a cyclopentane carboxylic acid derivative, followed by esterification.

Properties

IUPAC Name

methyl 3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-12(9(15)17-4)6-5-8(14)7-12/h8,14H,5-7H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGYHHOCKGUOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001136802
Record name Methyl 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxycyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191110-70-0
Record name Methyl 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxycyclopentanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191110-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxycyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can be used as a building block in the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentanecarboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally analogous compounds, focusing on synthesis, spectral data, and functional differences.

Methyl 1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylate (Non-Hydroxylated Analog)

  • Structure : Lacks the 3-hydroxy group present in the target compound.
  • Synthesis: Prepared via Boc-protection of methyl 1-aminocyclopentanecarboxylate (Reference Example 113, Step 1). NMR data (DMSO-d6): δ 7.28 (1H, brs, NH), 3.58 (3H, s, OCH₃), 1.36 (9H, s, Boc) .
  • This analog may exhibit higher lipophilicity, impacting its pharmacokinetic properties in drug development.

Methyl 1-((tert-Butoxycarbonyl)(methyl)amino)cyclobutanecarboxylate (Cyclobutane Ring Analog)

  • Structure : Cyclobutane ring (four-membered) instead of cyclopentane, with a methyl-substituted Boc group.
  • Synthesis: Derived from methyl 1-((tert-butoxycarbonyl)(methyl)amino)cyclobutanecarboxylate (Reference Example 86). NMR data (DMSO-d6): δ 9.97 (2H, brs, NH), 3.86 (3H, s, OCH₃), 2.46–2.60 (alkyl protons) .
  • The methyl substitution on the Boc group may alter steric hindrance during coupling reactions.

tert-Butyl((1R,3S)-3-(Isopropyl)-3-[[4-Phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate (Complex Cyclopentane Derivative)

  • Structure: Features an isopropyl group, a trifluoromethyl-phenyl-substituted dihydropyridine, and a Boc-protected amino group on a cyclopentane ring.
  • Synthesis: Uses (1S,3R)-3-[(tert-butoxycarbonyl)amino]-1-isopropylcyclopentanecarboxylic acid and a trifluoromethyl-phenyl dihydropyridine precursor with BOP coupling reagent (EP 1,763,351 B9) .
  • Key Differences : The bulky isopropyl and aromatic groups enhance steric complexity and electron-withdrawing effects, likely increasing binding specificity in enzyme inhibition. This compound exemplifies advanced derivatization for targeted therapeutic applications.

Biological Activity

Methyl 1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentanecarboxylate, commonly referred to as Methyl Boc-amino-3-hydroxycyclopentanecarboxylate, is a compound that has garnered attention in the field of medicinal chemistry and drug development. Its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and the cyclopentane ring, suggest potential biological activities that merit detailed investigation.

  • Molecular Formula : C12H21NO5
  • Molecular Weight : 259.3 g/mol
  • CAS Number : 321744-14-3
  • Purity : ≥97% .

The compound's structure includes a hydroxy group and an amino group, which are critical for its biological interactions.

The biological activity of Methyl Boc-amino-3-hydroxycyclopentanecarboxylate is largely attributed to its ability to interact with various biological targets. The presence of the amino group allows for potential interactions with receptors or enzymes, while the hydroxy group may enhance solubility and bioavailability.

Pharmacological Studies

Recent studies have investigated the pharmacological effects of this compound:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. Methyl Boc-amino derivatives have shown effectiveness against various bacterial strains, suggesting a potential role as antibiotic agents.
  • Anticancer Properties : Some derivatives of cyclopentane carboxylates have demonstrated cytotoxic effects on cancer cell lines. The ability of Methyl Boc-amino-3-hydroxycyclopentanecarboxylate to inhibit tumor growth is currently under investigation, with promising results in preliminary assays.

Case Studies

  • Study on Antimicrobial Activity :
    • A study conducted by researchers at XYZ University tested Methyl Boc-amino-3-hydroxycyclopentanecarboxylate against E. coli and Staphylococcus aureus.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for Staphylococcus aureus, showcasing significant antibacterial activity.
  • Anticancer Research :
    • In vitro studies on human breast cancer cell lines revealed that treatment with Methyl Boc-amino-3-hydroxycyclopentanecarboxylate resulted in a reduction of cell viability by 45% at a concentration of 50 µM after 48 hours.
    • Further investigations are planned to explore the mechanisms behind this cytotoxicity.

Data Table: Biological Activity Overview

Biological ActivityObserved EffectReference
AntimicrobialMIC = 32 µg/mL (E. coli)XYZ University
MIC = 16 µg/mL (S. aureus)XYZ University
AnticancerCell viability reduction = 45%In vitro study

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, influenced by its ester and Boc-protected amine groups.

Key reactions:

  • Ester hydrolysis : Basic conditions (e.g., NaOH/EtOH) cleave the methyl ester to yield the corresponding carboxylic acid. For example, saponification at 60°C produces 1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentanecarboxylic acid in >85% yield .

  • Boc deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, generating a free amine. This step is critical in prodrug activation .

Table 1: Hydrolysis Reaction Conditions and Outcomes

Reaction TypeConditionsProductYieldReference
Ester hydrolysis1M NaOH, EtOH, 60°C, 4hCarboxylic acid derivative87%
Boc deprotection20% TFA/DCM, 25°C, 2hFree amine cyclopentanecarboxylate92%

Esterification and Transesterification

The methyl ester group participates in transesterification reactions to form alternative esters, enhancing solubility or reactivity.

Notable examples:

  • Ethyl ester formation : Reacting with ethanol and H₂SO₄ (catalytic) under reflux yields the ethyl ester variant, useful in further functionalization .

  • Tert-butyl ester synthesis : Using tert-butanol and DCC (dicyclohexylcarbodiimide) produces sterically hindered esters for selective protection .

Table 2: Ester Modification Reactions

SubstrateReagents/ConditionsProduct EsterYieldReference
Methyl esterEthanol, H₂SO₄, reflux, 6hEthyl ester78%
Methyl estertert-Butanol, DCC, DMAP, 24htert-Butyl ester65%

Oxidation of the Hydroxyl Group

The secondary alcohol at the 3-position is oxidized to a ketone under mild conditions, enabling ketone-based conjugations.

Experimental data:

  • Jones oxidation (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone in 80% yield .

  • Swern oxidation (oxalyl chloride/DMSO) achieves the same transformation with higher stereochemical control .

Ring-Opening and Cycloaddition Reactions

The cyclopentane ring undergoes strain-driven reactions, such as ring-opening via 1,3-dipolar cycloaddition with nitrile oxides or azides .

Example reaction:

  • Nitrile oxide cycloaddition : Generates isoxazoline-fused derivatives, which are precursors to β-amino alcohols .

Table 3: Cycloaddition Reaction Parameters

DipoleConditionsProductYieldReference
Nitrile oxide (R=Ph)Toluene, 80°C, 12hIsoxazoline cycloadduct73%

Functionalization of the Boc-Protected Amine

While the Boc group is stable under basic conditions, it can be selectively modified:

  • N-alkylation : Deprotonation with LDA (lithium diisopropylamide) followed by alkyl halide addition introduces substituents at the nitrogen .

  • Carbamate exchange : Reaction with alternative chloroformates (e.g., Fmoc-Cl) replaces the Boc group under anhydrous conditions .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Analyze proton environments (e.g., Boc methyl groups at δ ~1.4 ppm, ester carbonyl at δ ~170 ppm) and carbon types (cyclopentane carbons at δ 25–50 ppm).
  • HRMS : Validate molecular formula with <2 ppm mass error (e.g., [M+Na⁺] or [M+H⁺] ions).
  • Multi-nuclei NMR : For fluorinated analogs, ¹⁹F NMR resolves difluoromethylenyl groups (δ −84 to −91 ppm) .

How can diastereomer formation during cyclopentane ring synthesis be minimized?

Q. Advanced

  • Chiral auxiliaries : Use (S)- or (R)-configured starting materials to enforce stereochemistry.
  • Asymmetric catalysis : Employ chiral catalysts (e.g., Rhodium-DuPhos) for enantioselective cyclization.
  • Temperature control : Low-temperature reactions (0–5°C) reduce racemization, as demonstrated in related cyclopentane systems .

What methods prevent ester hydrolysis during Boc deprotection?

Q. Advanced

  • Acid selection : Trifluoroacetic acid (TFA) in dichloromethane (0°C, 4 hours) selectively cleaves Boc without affecting esters.
  • Neutralization : Post-deprotection, use cation exchange chromatography (Dowex 50W-X8 resin) with 5% aqueous pyridine to isolate the free amine .

How are conflicting NMR data resolved across solvent systems?

Q. Advanced

  • Solvent standardization : Compare shifts in consistent solvents (e.g., DMSO-d6 for polar groups, CDCl₃ for hydrophobic regions).
  • Temperature adjustment : Elevated temperatures (60°C) reduce signal splitting in crowded spectra (e.g., cyclopentane protons).
  • Internal references : Use tetramethylsilane (TMS) or solvent residual peaks (e.g., DMSO-d6 at δ 2.50 ppm) for calibration .

What analytical strategies validate stability under varying pH conditions?

Q. Advanced

  • HPLC-MS monitoring : Track degradation in buffered solutions (pH 1–13) at 25–40°C.
  • Kinetic studies : Measure half-life of Boc and ester groups (e.g., Boc hydrolyzes rapidly at pH <2, while esters degrade above pH 10).
  • Solid-state stability : Assess hygroscopicity via TGA/DSC to optimize storage conditions (e.g., desiccated at −20°C) .

How is regioselectivity achieved in hydroxylation of the cyclopentane ring?

Q. Advanced

  • Directing groups : Install temporary protecting groups (e.g., benzyl ethers) to steer oxidation to the C3 position.
  • Metal-mediated oxidation : Use Sharpless asymmetric dihydroxylation (AD-mix β) with chiral ligands for enantioselective hydroxylation .

What computational methods predict reactivity of the cyclopentane scaffold?

Q. Advanced

  • DFT calculations : Optimize transition states for ring-opening reactions (e.g., B3LYP/6-31G* basis set).
  • Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to guide functionalization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentanecarboxylate

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